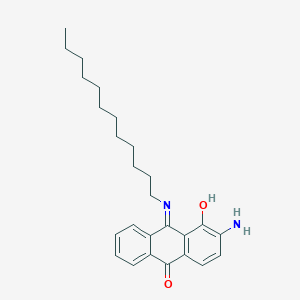![molecular formula C12H14N2O B14268641 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal CAS No. 138308-84-6](/img/structure/B14268641.png)
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a conjugated system with a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enal moiety through a methylene bridge. Its structural characteristics make it a valuable compound in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate enal compound. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with acrolein in the presence of a base such as sodium hydroxide in ethanol. The reaction is carried out at room temperature and allowed to stand overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal involves its interaction with molecular targets through its conjugated system. The compound can participate in charge transfer interactions and form complexes with various biomolecules. Its dimethylamino group enhances its electron-donating properties, making it a suitable candidate for studying electron transfer processes and photophysical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Dimethylaminocinnamaldehyde: Shares a similar structure but lacks the prop-2-enal moiety.
(E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde: Another closely related compound with similar photophysical properties.
Uniqueness
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal is unique due to its extended conjugation and the presence of both an aldehyde and a dimethylamino group. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
138308-84-6 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-[[4-(dimethylamino)phenyl]methylideneamino]prop-2-enal |
InChI |
InChI=1S/C12H14N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h3-10H,1-2H3 |
Clé InChI |
CTYICSPQZWUHIN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)

![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)






![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)

